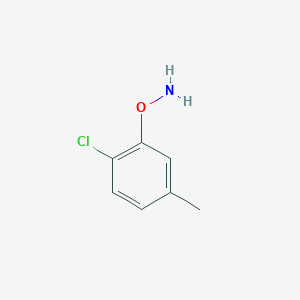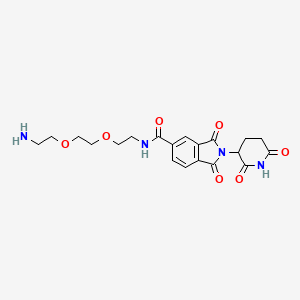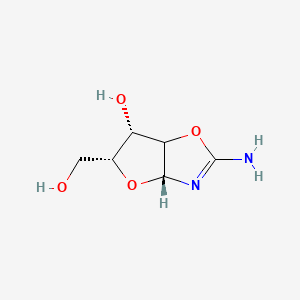
L-beta-Imidazolelactic Acid, Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-beta-Imidazolelactic Acid, Monohydrate is an organic compound featuring an imidazole ring linked to a lactic acid structure. This compound is intriguing due to its unique structure, which includes a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions . It is commonly used as an intermediate in the synthesis of imidazole alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing L-beta-Imidazolelactic Acid, Monohydrate involves the hydrogenation of imidazole and (S)-3-hydroxypropylcyanoacetate . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-beta-Imidazolelactic Acid, Monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the lactic acid moiety.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or water, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Applications De Recherche Scientifique
L-beta-Imidazolelactic Acid, Monohydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which L-beta-Imidazolelactic Acid, Monohydrate exerts its effects involves its interaction with enzyme systems. It can act as a competitive inhibitor or a substrate mimic, influencing enzyme activity and specificity. The imidazole ring plays a crucial role in these interactions, allowing the compound to bind to enzyme active sites and modulate their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-beta-Imidazolelactic Acid: This compound is similar in structure but lacks the monohydrate component.
2-Hydroxy-3-(4-Imidazolyl)propanoic Acid: Another similar compound with a slightly different molecular structure.
Uniqueness
L-beta-Imidazolelactic Acid, Monohydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H10N2O4 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(3aR,5R,6S)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1 |
Clé InChI |
IVFVSTOFYHUJRU-YQWWZGPCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C2[C@@H](O1)N=C(O2)N)O)O |
SMILES canonique |
C(C1C(C2C(O1)N=C(O2)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


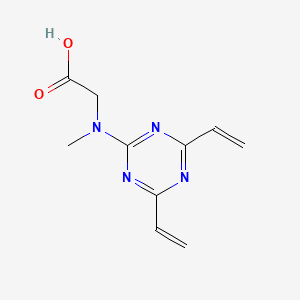
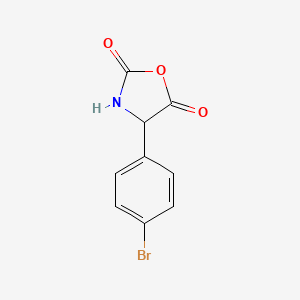

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)

![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
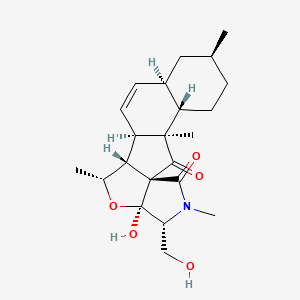


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
